2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Catalog No.
S857584
CAS No.
338962-02-0
M.F
C16H14FN3O3
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino...

CAS Number

338962-02-0

Product Name

2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one

Molecular Formula

C16H14FN3O3

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C16H14FN3O3/c1-23-14-8-2-11(3-9-14)16(21)15(10-18-22)20-19-13-6-4-12(17)5-7-13/h2-10,19,22H,1H3

InChI Key

IFBNDHARSZMOMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO

This compound belongs to a class of organic molecules known as hydrazone Schiff bases. It contains a central propane chain substituted with a methoxy group (OCH3) on one end (para position) and a hydroxyimine (C=NOH) group on the other. The second carbon (C2) is linked to a substituted hydrazin ylidyne group (N-N=), which in this case has a fluorophenyl ring (C6H4F) attached to one nitrogen.

The origin and specific significance in scientific research are unknown at this time.


Molecular Structure Analysis

The key features of the molecule include:

  • The presence of a conjugated system formed by the C=N double bond of the hydrazin ylidyne, the C=N double bond of the hydroxyimine, and the aromatic ring of the methoxyphenyl group. This conjugation can influence electronic properties and reactivity.
  • The presence of hydrogen bonding donors (OH) and acceptors (C=O, N) which could influence interactions with other molecules [].
  • The combination of aromatic and aliphatic groups could affect solubility in different solvents.

Chemical Reactions Analysis

  • Synthesis: These compounds can be synthesized by condensation reactions between hydrazides and carbonyl compounds.
  • Hydrolysis: The hydrazone bond (C=N-N) can be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its respective hydrazide and carbonyl components.

Physical And Chemical Properties Analysis

  • The presence of the aromatic rings and the hydroxy group suggests moderate to low solubility in water but potentially good solubility in organic solvents.
  • The molecule likely has a high boiling point due to the presence of the aromatic rings and the hydrogen bonding groups.
  • Chemical Identification: The compound has entries in chemical databases like ChemSpider but no mention of specific research applications [].

Given the lack of specific information, here are some areas where research on similar hydrazone compounds is ongoing:

  • Medicinal Chemistry: Hydrazone compounds are a class of organic molecules with a wide range of potential medicinal applications, including as anti-cancer agents, antimicrobials, and enzyme inhibitors. Research in this area explores the structure-activity relationships of these molecules to optimize their biological properties.

XLogP3

4.2

Dates

Modify: 2024-04-15

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